(3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide
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Overview
Description
(3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the pyrrolidine class of compounds. It has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide involves the inhibition of DPP-IV enzyme activity. DPP-IV is responsible for the degradation of incretin hormones, which play a crucial role in glucose homeostasis. By inhibiting DPP-IV activity, ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide increases the levels of incretin hormones, which in turn leads to increased insulin secretion and improved glucose uptake.
Biochemical And Physiological Effects
Studies have shown that ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide has a significant impact on glucose metabolism. It has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to reduce blood glucose levels in diabetic rats.
Advantages And Limitations For Lab Experiments
One of the main advantages of ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide is its potency as a DPP-IV inhibitor. It has been found to be more potent than other DPP-IV inhibitors currently available in the market. However, its high potency also makes it difficult to study in vivo, as it requires careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide. One area of interest is its potential applications in the treatment of type 2 diabetes. Further studies are needed to determine its efficacy and safety in human subjects. Another potential direction is its use as a tool compound for studying the role of DPP-IV in glucose metabolism. Finally, there is a need for further studies to determine the optimal dosing and administration of ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide for in vivo studies.
Synthesis Methods
The synthesis of ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide involves the reaction of (S)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid with benzylamine and cyanomethyl chloride. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Scientific Research Applications
((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This makes it a potential candidate for the treatment of type 2 diabetes.
properties
IUPAC Name |
(3S,4S)-1-benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c16-15(17,18)13-10-21(8-11-4-2-1-3-5-11)9-12(13)14(22)20-7-6-19/h1-5,12-13H,7-10H2,(H,20,22)/t12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWFWKXCKWFMPB-CHWSQXEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)NCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)NCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
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